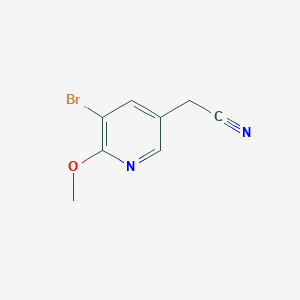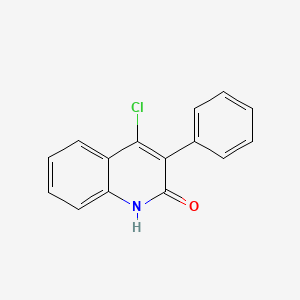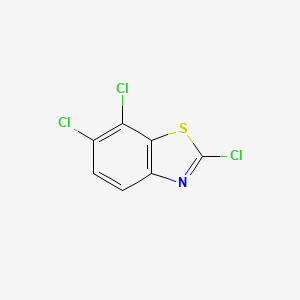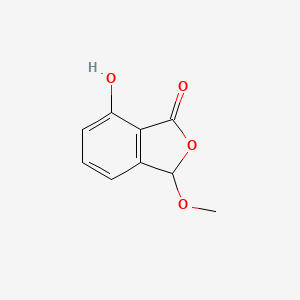
7-Hydroxy-3-methoxyisobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-3-methoxyisobenzofuran-1(3H)-one is an organic compound belonging to the class of isobenzofurans
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-methoxyisobenzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as phthalic anhydride and methanol.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts to facilitate the formation of the isobenzofuran ring.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques is common to meet the demands of commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-3-methoxyisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-3-methoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxyisobenzofuran-1(3H)-one: Lacks the methoxy group, leading to different chemical properties.
3-Methoxyisobenzofuran-1(3H)-one: Lacks the hydroxy group, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
89687-38-7 |
|---|---|
Molekularformel |
C9H8O4 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
7-hydroxy-3-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O4/c1-12-9-5-3-2-4-6(10)7(5)8(11)13-9/h2-4,9-10H,1H3 |
InChI-Schlüssel |
JDICZELAXBTHLX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C2=C(C(=CC=C2)O)C(=O)O1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
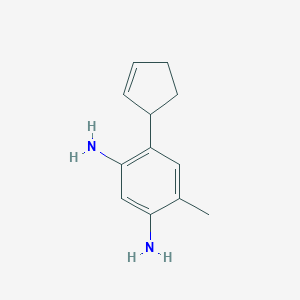
![4-(5-chloro-[1H]-indol-3-yl)-piperidine](/img/structure/B8731901.png)
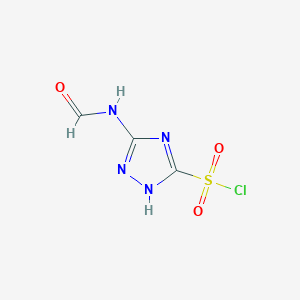
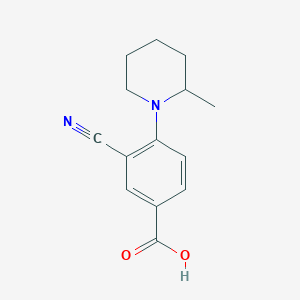
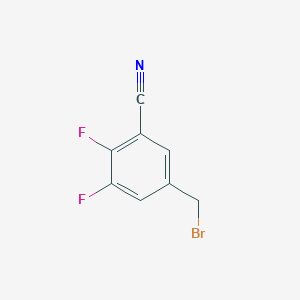
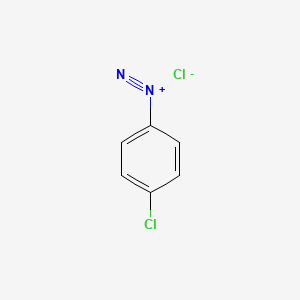
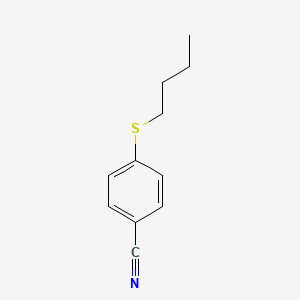
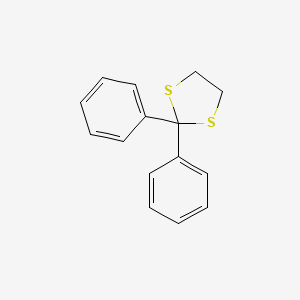
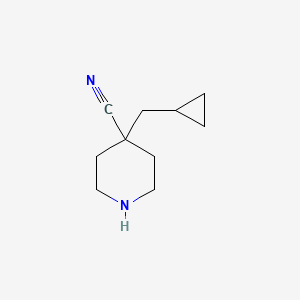
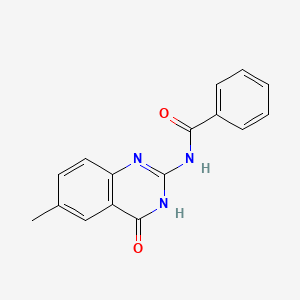
![6-(3-Oxobutyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8731953.png)
